Quinoxaline, 2,6-dimethyl-
Description
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Structure
2D Structure
Properties
IUPAC Name |
2,6-dimethylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-3-4-9-10(5-7)11-6-8(2)12-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQSYPXEUMFRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209654 | |
| Record name | Quinoxaline, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60814-29-1 | |
| Record name | Quinoxaline, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060814291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Research Perspectives on Quinoxaline, 2,6 Dimethyl
Historical Trajectories and Evolution of Quinoxaline (B1680401) Research Paradigms
Quinoxaline, a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, and its derivatives have been a subject of significant scientific interest for over a century. researchgate.net The initial synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg, which involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pub This foundational reaction has remained a cornerstone of quinoxaline synthesis, although numerous modifications and novel methods have since been developed. mtieat.org
Early research primarily focused on the fundamental synthesis and characterization of various quinoxaline derivatives. researchgate.net However, the discovery of the biological activities of naturally occurring quinoxaline-containing antibiotics like echinomycin, levomycin, and actinomycin (B1170597) spurred a new era of research. ipp.pt These compounds demonstrated the potential of the quinoxaline scaffold in medicinal chemistry, particularly for their ability to inhibit the growth of Gram-positive bacteria and activity against certain tumors. ipp.ptresearchgate.net
The evolution of quinoxaline research has been marked by a shift from traditional synthetic methods, which often resulted in low to moderate yields, to more advanced and efficient techniques. mtieat.org The advent of organometallic chemistry and the use of transition metal catalysts have significantly improved the synthesis of quinoxaline heterocycles. mtieat.org Modern methods, including microwave-assisted synthesis and green chemistry approaches, have further streamlined the production of these compounds. encyclopedia.pubwisdomlib.org
The research focus has also broadened beyond medicinal applications. Quinoxaline derivatives are now investigated for their utility in various technological fields. researchgate.net Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), polymers, fluorescent materials, and as dyes in solar cells. researchgate.netbenthamdirect.comresearchgate.net This expansion into materials science highlights the versatility and continuing relevance of the quinoxaline scaffold in contemporary chemical research. researchgate.net
Foundational Principles of Quinoxaline Scaffolds in Advanced Chemical Systems
The quinoxaline scaffold, consisting of a fused benzene and pyrazine ring, serves as a fundamental building block in a multitude of advanced chemical systems due to its inherent structural and electronic properties. wisdomlib.orgresearchgate.net This planar, aromatic heterocycle is a weak base and can be readily functionalized, allowing for the tuning of its physicochemical characteristics for specific applications. researchgate.netmdpi.com
Key structural and electronic features:
Aromaticity and Planarity: The fused ring system imparts significant aromatic character and a rigid, planar core. researchgate.net This planarity facilitates interactions with biological targets such as enzymes and receptors. researchgate.net
Electron-Withdrawing Nature: The presence of two nitrogen atoms in the pyrazine ring makes the quinoxaline nucleus electron-deficient. This high electron affinity is a key characteristic that influences its reactivity and applications. researchgate.net
Functionalization: The quinoxaline ring can be substituted at various positions, enabling the modulation of properties like solubility, lipophilicity, and binding affinity. researchgate.net This versatility allows for the creation of a vast library of derivatives with tailored functions. nih.gov
The applications of quinoxaline scaffolds are diverse, spanning from medicinal chemistry to materials science. In the pharmaceutical realm, they are recognized as "privileged scaffolds" due to their prevalence in bioactive compounds. mtieat.org They are considered bioisosteres of other heterocyclic cores like quinoline (B57606) and quinazoline. mtieat.org The diverse biological activities exhibited by quinoxaline derivatives include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. wisdomlib.orgmdpi.com
In the field of materials science, the aromatic and heterocyclic nature of quinoxalines makes them valuable components for the development of novel materials. ontosight.ai Their thermal stability and low band gap are particularly advantageous for applications in optical and electronic devices. benthamdirect.com They are utilized in the creation of organic semiconductors, fluorescent dyes, and electroluminescent materials. benthamdirect.comontosight.ai The ability to functionalize the quinoxaline core with both electron-donating and electron-withdrawing groups allows for the fine-tuning of their optical and electronic properties. researchgate.net
The synthesis of quinoxaline scaffolds has traditionally been achieved through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. wisdomlib.org However, modern synthetic strategies have expanded to include metal-catalyzed cyclizations, microwave-assisted reactions, and other green chemistry approaches, providing more efficient and versatile routes to these important heterocyclic systems. encyclopedia.pubwisdomlib.org
Contemporary Significance of Quinoxaline, 2,6-Dimethyl- in Chemical Science
Quinoxaline, 2,6-dimethyl- is a specific derivative of the quinoxaline family, characterized by the presence of methyl groups at the 2 and 6 positions of the quinoxaline ring. ontosight.ai This substitution pattern imparts distinct properties compared to the parent quinoxaline molecule and other derivatives.
Physicochemical Properties:
The molecular formula of 2,6-dimethylquinoxaline is C₁₀H₁₀N₂. nih.gov The addition of the two methyl groups influences the molecule's electronic and steric properties, which in turn affects its reactivity and potential applications. ontosight.ai
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | nih.gov |
| Molecular Weight | 158.20 g/mol | nih.gov |
| Melting Point | 73.0–74.1 °C | acs.orgnih.gov |
Synthesis:
The synthesis of 2,6-dimethylquinoxaline can be achieved through various methods, a common one being the condensation of 4-methyl-1,2-phenylenediamine with pyruvaldehyde. Another reported method involves the oxidation of 2,6-dimethyl-1,2,3,4-tetrahydroquinoxaline using vanadium pentoxide (V₂O₅) and silica (B1680970) gel in toluene, yielding the product as a red solid. acs.orgnih.gov
Research Interest and Applications:
While much of the research on quinoxalines focuses on the broader class of derivatives, 2,6-dimethylquinoxaline serves as a valuable compound for fundamental studies and as a precursor for more complex molecules. The presence of the methyl groups can influence the molecule's biological activity and its properties in materials science applications. ontosight.ai
Research into quinoxaline derivatives, including those based on the 2,6-dimethyl- scaffold, is ongoing and explores their potential in various fields:
Medicinal Chemistry: Quinoxaline derivatives are investigated for a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. ontosight.ai
Materials Science: The aromatic and heterocyclic nature of quinoxalines makes them suitable for the development of new materials such as organic semiconductors and fluorescent dyes. ontosight.ai
Agrochemicals: Some quinoxaline derivatives have found use as herbicides or fungicides. ontosight.ai
The study of specific isomers like 2,6-dimethylquinoxaline is crucial for understanding structure-activity relationships within the broader quinoxaline class. For instance, research has been conducted on the crystal structure of related compounds like 1,3-bis(2,3-dimethylquinoxalin-6-yl)benzene, providing insights into the spatial arrangement and intermolecular interactions of these molecules. nih.gov Furthermore, spectroscopic studies, such as ¹³C Nuclear Magnetic Resonance, of methyl-substituted quinoxalines help in the detailed characterization and understanding of their electronic structure. psu.edu
Methodologies for the Synthesis of Quinoxaline, 2,6 Dimethyl and Its Advanced Derivatives
Classical and Contemporary Condensation Strategies
The most established and widely utilized method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. encyclopedia.pubijrar.org This approach has been refined over the years to improve yields, reduce reaction times, and employ milder conditions.
Condensation of Ortho-Phenylenediamine Derivatives with Dicarbonyl Compounds
The foundational method for the synthesis of 2,6-dimethylquinoxaline involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as 2,3-butanedione (B143835) (diacetyl). This reaction is typically carried out in a suitable solvent, often under acidic or thermal conditions, to facilitate the dehydration and subsequent ring closure. encyclopedia.pubstudy.com While effective, traditional methods often require high temperatures and long reaction times. encyclopedia.pub
Modern iterations of this classical approach have focused on the use of various catalysts to enhance reaction efficiency. A broad range of reagents and catalytic systems have been successfully employed, including acetic acid, iodine, copper sulfate (B86663) pentahydrate, and various Lewis acids. mdpi.comyoutube.com The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting quinoxaline (B1680401) derivative.
Mechanistic Elucidation of Condensation Pathways
The generally accepted mechanism for the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound proceeds through a series of well-defined steps. The reaction is initiated by the protonation of one of the carbonyl groups of the dicarbonyl compound, which increases its electrophilicity. youtube.com This is followed by a nucleophilic attack from one of the amino groups of the ortho-phenylenediamine to form a hemiaminal intermediate.
Subsequent dehydration of the hemiaminal leads to the formation of an imine. An intramolecular cyclization then occurs, where the second amino group attacks the remaining carbonyl carbon. The final step involves another dehydration to yield the stable, aromatic quinoxaline ring system. youtube.comchim.it This pathway highlights the importance of the catalyst in activating the dicarbonyl compound and facilitating the dehydration steps.
Green Chemistry Innovations in Quinoxaline Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable methods for chemical synthesis. This has led to numerous innovations in the synthesis of quinoxalines, focusing on the use of recyclable catalysts, greener solvents, and more energy-efficient processes. encyclopedia.pubsemanticscholar.org
Catalytic Approaches with Sustainable Reagents and Media
The development of novel catalytic systems is at the forefront of green quinoxaline synthesis. These catalysts aim to reduce waste, minimize the use of hazardous materials, and allow for easy recovery and reuse.
Heterogeneous catalysts offer significant advantages in terms of separation and reusability. Several solid acid catalysts have proven to be highly effective for quinoxaline synthesis.
Bentonite (B74815) Clay K-10: This naturally occurring clay is an inexpensive, non-toxic, and efficient catalyst for the synthesis of quinoxalines at room temperature. mdpi.comgoogle.com It provides a solid support for the reaction, often leading to high yields in short reaction times. mdpi.com
Phosphate-Based Systems: Mineral fertilizers such as monoammonium phosphate (B84403) (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been successfully employed as heterogeneous catalysts. These catalysts are readily available, inexpensive, and can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. researchgate.net
Cellulose (B213188) Sulfuric Acid: As a biodegradable and recyclable solid acid catalyst, cellulose sulfuric acid presents an environmentally friendly option for quinoxaline synthesis. chim.it This catalyst can be prepared from cellulose, a renewable resource, and has shown high catalytic activity under solvent-free conditions. chim.it
TiO2-Pr-SO3H: Nanocrystalline titania-based sulfonic acid is a highly efficient and reusable solid acid catalyst. Its use allows for the synthesis of quinoxalines under mild conditions with short reaction times and excellent yields. The catalyst can be recovered and reused, making it a sustainable choice.
Interactive Table: Comparison of Recyclable Heterogeneous Catalysts in Quinoxaline Synthesis
| Catalyst | Key Advantages | Typical Reaction Conditions | Reusability |
| Bentonite Clay K-10 | Inexpensive, non-toxic, efficient at room temperature. mdpi.comgoogle.com | Room temperature, ethanol (B145695). google.com | Yes. mdpi.com |
| Phosphate-Based Systems (MAP, DAP, TSP) | Readily available, low cost, high catalytic activity. researchgate.net | Room temperature, ethanol. researchgate.net | Retains activity for up to six cycles. researchgate.net |
| Cellulose Sulfuric Acid | Biodegradable, renewable source, effective under solvent-free conditions. chim.it | Room temperature, solvent-free. | Can be reused multiple times. chim.it |
| TiO2-Pr-SO3H | High efficiency, mild conditions, short reaction times. | Room temperature. | Yes. |
Metal-based catalysts have also been instrumental in developing efficient and green synthetic routes to quinoxalines.
Cerium(IV) Ammonium (B1175870) Nitrate (CAN): CAN is an inexpensive and readily available catalyst that efficiently promotes the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. A key advantage of using CAN is the ability to perform the reaction in water, a green solvent, at room temperature, often resulting in excellent yields.
Iron-Mediated Processes: Iron catalysts are attractive due to the low cost and low toxicity of iron. Iron complexes, such as the Knölker complex, have been used to catalyze the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols. This process involves an iron-catalyzed transfer hydrogenation and condensation, liberating water as the only byproduct.
Interactive Table: Overview of Metal-Based Catalysts in Quinoxaline Synthesis
| Catalyst | Substrates | Key Features |
| Cerium(IV) Ammonium Nitrate (CAN) | 1,2-diamines and 1,2-dicarbonyls. | Inexpensive, efficient in water at room temperature, high yields. |
| Iron-Mediated Processes (e.g., Knölker complex) | 2-nitroanilines and vicinal diols. | Low cost, low toxicity, one-pot synthesis, water as the sole byproduct. |
Environmentally Benign Reaction Environments
In line with the principles of green chemistry, significant efforts have been made to develop synthetic routes that minimize or eliminate the use of hazardous organic solvents. sphinxsai.comresearchgate.net
Solvent-free, or solid-state, reactions represent a cornerstone of green synthetic chemistry. For quinoxaline synthesis, this often involves the direct reaction of a 1,2-diamine and a 1,2-dicarbonyl compound under microwave irradiation. udayton.eduresearchgate.net This approach not only eliminates the need for potentially toxic organic solvents but also frequently leads to shorter reaction times and simpler work-up procedures. researchgate.net
In one method, the reactants are mixed on a mineral support, such as acidic alumina (B75360), which can also act as a catalyst. researchgate.net The mixture is then irradiated with microwaves for a few minutes. This technique has proven effective for the condensation of various 1,2-diamines with dicarbonyls like benzil (B1666583), achieving yields between 80-86%. researchgate.net An alternative solvent-free approach involves creating a polar paste by adding a minimal amount of a high-boiling point, low-vapor-pressure liquid like DMSO or diglyme (B29089) to the reactants before microwave irradiation. This "polar paste" method has been shown to produce excellent product yields (90-97%) and simplifies purification, often requiring only washing with water and filtration. researchgate.net
Table 2: Solvent-Free Synthesis of Quinoxaline Derivatives researchgate.net
| 1,2-Diamine | 1,2-Dicarbonyl | Conditions | Time (min) | Yield (%) |
|---|---|---|---|---|
| Benzene-1,2-diamine | Benzil | Microwave, Acidic Alumina | 3 | 96 |
| 4-Methylbenzene-1,2-diamine | Benzil | Microwave, Polar Paste (DMSO) | 3 | 96 |
| 4,5-Dimethylbenzene-1,2-diamine | Benzil | Microwave, Polar Paste (DMSO) | 3 | 97 |
Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net The synthesis of quinoxaline derivatives in aqueous media has been successfully demonstrated, offering a highly efficient and environmentally clean alternative to traditional organic solvents. researchgate.netresearchgate.net
Remarkably, the condensation reaction of various aromatic 1,2-diamines and 1,2-diketones can proceed in pure water under reflux conditions to provide nearly quantitative yields without the need for any catalyst. researchgate.net The reaction conditions are very mild, and the work-up is exceptionally simple, often involving just decantation of the aqueous phase, as the organic products are typically insoluble in water. This methodology avoids the use of harmful organic solvents and toxic catalysts, making it an efficient and green route for the synthesis of quinoxalines. researchgate.net In other variations, catalysts such as ammonium heptamolybdate tetrahydrate have been used in an ethanol/water mixture at room temperature to achieve excellent yields. researchgate.net This "on-water" synthesis approach, where reactants may form an emulsion, can lead to higher yields and faster reaction rates compared to other solvents. digitellinc.com
Energy-Efficient Synthesis Techniques
Reducing energy consumption is another key aspect of green chemistry. Microwave-assisted synthesis and ultrasonic irradiation are two prominent techniques that offer significant advantages over conventional heating methods.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov By utilizing microwave irradiation instead of conventional heating, reactions can be completed in a fraction of the time, often with improved yields and purity. udayton.eduxtalks.com For the synthesis of quinoxalines, microwave heating has been applied effectively, particularly in solvent-free conditions.
The reaction of a 1,2-diamine with a 1,2-dicarbonyl can be completed in as little as 3 to 5 minutes under microwave irradiation, compared to several hours required for conventional heating. udayton.eduresearchgate.net This rapid and uniform heating often leads to cleaner reactions with fewer by-products. For example, the condensation of o-phenylenediamine (B120857) with benzil on an acidic alumina support under microwave irradiation for 3 minutes resulted in a 96% yield of 2,3-diphenylquinoxaline. researchgate.net The technique is versatile and has been successfully applied to a wide range of substituted diamines and dicarbonyls. researchgate.net
Table 3: Microwave-Assisted Synthesis of Quinoxaline Derivatives researchgate.net
| Diamine | Dicarbonyl/Other Reactant | Conditions | Time | Yield (%) |
|---|---|---|---|---|
| o-Phenylenediamine | Benzil | Microwave, Solvent-free, Acidic Alumina | 3 min | 96 |
| 4-Methylbenzene-1,2-diamine | Benzil | Microwave, Solvent-free, Polar Paste | 3 min | 96 |
| o-Phenylenediamine | Glyoxal | Microwave, Solvent-free | 60 sec | --- |
Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and collapse of microscopic bubbles in a liquid, which generates localized high-pressure and high-temperature spots, thereby accelerating the reaction rate. rsc.orgeurekaselect.com This method allows many reactions to be performed at ambient temperature, providing a more energy-efficient alternative to thermal methods. researchgate.net
The synthesis of quinoxaline derivatives via the condensation of 1,2-diketones with 1,2-diamines has been effectively achieved using ultrasound. In a notable example, various quinoxalines were synthesized in ethanol at room temperature under ultrasonic irradiation in high yields, completely avoiding the need for a catalyst. researchgate.net This approach is simple, convenient, and rapid, aligning well with the goals of sustainable chemistry. researchgate.net The simplicity, shorter reaction times (typically 5-20 minutes), and satisfactory yields make sonochemistry an attractive protocol for the synthesis of quinolines and related heterocycles. nih.gov
Table 4: Ultrasound-Assisted Synthesis of Quinoxaline Derivatives researchgate.net
| 1,2-Diamine | 1,2-Diketone | Solvent | Conditions | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| o-Phenylenediamine | Benzil | Ethanol | Ultrasound, RT, Catalyst-free | 10 | 95 |
| 4,5-Dimethyl-o-phenylenediamine | Benzil | Ethanol | Ultrasound, RT, Catalyst-free | 10 | 96 |
| o-Phenylenediamine | 2,3-Butanedione | Ethanol | Ultrasound, RT, Catalyst-free | 10 | 90 |
Biocatalytic Transformations for Quinoxaline Structures
The application of biocatalysis in the synthesis of nitrogen-containing heterocycles is a burgeoning field, offering environmentally benign alternatives to traditional chemical methods. nih.govresearchgate.net While specific examples detailing the biocatalytic synthesis of 2,6-dimethylquinoxaline are not extensively documented, the enzymatic synthesis of related quinoxaline structures, such as quinoxalinones, has been reported. sapub.org These processes often involve the enzymatic condensation of o-phenylenediamines with α-keto acids. sapub.org
The potential for biocatalytic routes to 2,6-dimethylquinoxaline can be inferred from the broader success in synthesizing N-heterocycles using enzymes. nih.govresearchgate.net Whole-cell biocatalysis and isolated enzyme systems have been effectively employed for the construction of various heterocyclic rings under mild conditions. nih.govkcl.ac.uk Future research may focus on identifying or engineering enzymes capable of catalyzing the condensation of 4-methyl-1,2-phenylenediamine with appropriate dicarbonyl precursors to yield 2,6-dimethylquinoxaline, thereby providing a greener synthetic pathway.
Advanced Catalytic Routes Utilizing Transition Metal Complexes
Transition metal catalysis offers powerful and versatile tools for the synthesis and functionalization of quinoxaline derivatives. Iridium-catalyzed reactions, in particular, have emerged as highly efficient methods for C-C and C-N bond formation.
Iridium-Catalyzed Borrowing-Hydrogen Processes for Alkylation
Iridium complexes have demonstrated exceptional activity in catalyzing alkylation reactions via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netnih.gov This strategy involves the temporary oxidation of an alcohol to an aldehyde by the iridium catalyst, which then reacts with a nucleophile. The resulting intermediate is subsequently reduced by the iridium hydride species, regenerating the catalyst and yielding the alkylated product.
This methodology has been successfully applied to the synthesis of substituted quinolines and quinoxalines. researchgate.netnih.gov For instance, the reaction of 2-aminobenzyl alcohol with ketones, catalyzed by iridium(I) complexes, proceeds through an acceptorless dehydrogenative cyclization to afford quinolines. researchgate.net While direct alkylation of a pre-formed 2,6-dimethylquinoxaline ring using this method is a plausible extension, a more common approach involves the construction of the quinoxaline ring from appropriately substituted precursors. For example, iridium-catalyzed reactions can be employed in the synthesis of quinoxalines from diols and diamines.
A general representation of the borrowing hydrogen mechanism for N-alkylation is depicted below:
| Step | Description |
| 1 | The iridium catalyst dehydrogenates an alcohol to form an aldehyde and an iridium-dihydride species. |
| 2 | The amine substrate undergoes condensation with the in situ generated aldehyde to form an imine. |
| 3 | The iridium-dihydride species reduces the imine to the corresponding amine, regenerating the active iridium catalyst. |
This atom-economical process, which generates water as the primary byproduct, is a powerful tool for the synthesis of complex quinoxaline derivatives. acs.orgnih.govsemanticscholar.org
C-H Activation and Borylation Strategies for Regioselective Functionalization
Direct C-H bond activation and functionalization represent a highly efficient and atom-economical strategy for modifying heterocyclic compounds. mdpi.comnih.gov Iridium-catalyzed borylation, in particular, has become a cornerstone of C-H functionalization, allowing for the introduction of a versatile boronic ester group that can be further elaborated through various cross-coupling reactions. snnu.edu.cnmdpi.com
While specific studies on the C-H activation and borylation of 2,6-dimethylquinoxaline are limited, the principles established for the regioselective functionalization of quinolines and other N-heterocycles are applicable. mdpi.comnih.gov The regioselectivity of these reactions is often governed by a combination of electronic and steric factors, and can be controlled through the use of directing groups or specific ligand designs on the iridium catalyst. mdpi.comsnnu.edu.cn
For a substrate like 2,6-dimethylquinoxaline, C-H activation could potentially occur at several positions on both the benzene (B151609) and pyrazine (B50134) rings. The development of catalytic systems that can selectively target a specific C-H bond is a key area of research. For instance, directing groups can be transiently installed to guide the iridium catalyst to a specific position, enabling otherwise difficult-to-achieve functionalizations.
Radical-Mediated Cyclization and Rearrangement Processes
Radical reactions offer unique pathways for the construction of heterocyclic rings, often proceeding under mild conditions and tolerating a wide range of functional groups. rsc.orgthieme.de
Thermolytic Cyclization of Polyazapentadienes to Dimethylquinoxalines
The gas-phase thermolysis of polyazapentadienes provides a direct route to substituted quinoxalines. rsc.orgrsc.org Specifically, the pyrolysis of 5-p-tolyl-substituted 1,2,5-triazapentadienes leads to the formation of a mixture of 2,6- and 2,7-dimethylquinoxaline. rsc.org This reaction proceeds via a radical mechanism initiated by the homolytic cleavage of a nitrogen-nitrogen bond.
The pyrolysis of different C-methyl-1,2,5-triazapentadienes and 2,5-diaza-1-oxapentadienes has been investigated, with the product distribution being dependent on the substitution pattern of the starting material. rsc.org For example, pyrolysis of 5-phenyl derivatives typically yields 2-methylquinoxaline (B147225). rsc.org
Spirodienyl and Iminyl Radical Intermediates in Quinoxaline Ring Formation
The mechanism of the thermolytic cyclization of polyazapentadienes involves the formation of key radical intermediates. rsc.orgelectronicsandbooks.com The initial fragmentation of the polyazapentadiene generates an iminyl radical. This iminyl radical can then undergo direct cyclization onto the aryl ring to form the quinoxaline product. rsc.org
However, an alternative pathway involving a rearrangement has been identified. This rearrangement proceeds through a spirodienyl radical intermediate. rsc.org The formation of this spirodienyl radical allows for the scrambling of substituents on the benzene ring, leading to the formation of isomeric dimethylquinoxaline products. rsc.org The ratio of the directly cyclized product to the rearranged product is influenced by the stability of the radical intermediates and the reaction conditions. Control experiments have confirmed that the rearrangement occurs at an intermediate stage of the cyclization process. rsc.org
The involvement of both direct cyclization of iminyl radicals and rearrangement via a spirodienyl radical highlights the complexity and versatility of radical-mediated pathways in the synthesis of substituted quinoxalines.
N-Centered Radical Approaches in sp2 System Functionalization
The application of N-centered radicals to the synthesis of quinoxalines represents a modern and efficient approach to this important class of heterocycles. These reactions capitalize on the reactivity of NCRs to form new C-N bonds, leading to the quinoxaline core. The versatility of this method allows for the introduction of a variety of substituents onto the quinoxaline ring system.
Recent advancements in photoredox catalysis have significantly expanded the scope and applicability of NCRs in organic synthesis. Visible-light-induced reactions, for instance, provide a mild and environmentally benign platform for the generation of these reactive intermediates. The reactivity of NCRs can be harnessed for the rapid construction of diverse N-heterocycles, including pyrrolidines, phenanthridines, and quinoxalines. acs.org
While specific examples detailing the synthesis of 2,6-dimethylquinoxaline via N-centered radical pathways are not extensively documented in the reviewed literature, the general principles of these reactions can be extrapolated. A plausible synthetic route could involve the generation of an appropriate N-centered radical that undergoes an intramolecular cyclization onto an aromatic ring, followed by an aromatization step to yield the quinoxaline product. The strategic placement of methyl groups on the starting materials would dictate the final substitution pattern of the quinoxaline.
The generation and reactivity of various types of N-centered radicals, such as iminyl, aminyl, amidyl, and aminium species, have been extensively studied. researchgate.net Each of these radical species exhibits unique reactivity profiles, offering a range of possibilities for the design of novel synthetic routes to substituted quinoxalines. The choice of the radical precursor and the method of its generation are critical factors that influence the efficiency and selectivity of the reaction.
Reductive and Oxidative Transformations of Quinoxaline Scaffolds
The manipulation of the oxidation state of the quinoxaline ring system provides a versatile platform for the synthesis of a diverse array of derivatives, including partially or fully saturated heterocyclic structures. These transformations are crucial for accessing a wider chemical space and for the synthesis of compounds with specific stereochemical and electronic properties.
Sequential Synthetic Pathways via Oxidation State Modulation
The quinoxaline scaffold can be systematically modified through a series of oxidation and reduction reactions, allowing for the interconversion between different oxidation states. For instance, a fully aromatic quinoxaline can be reduced to a 1,2,3,4-tetrahydroquinoxaline, which in turn can be selectively oxidized back to a dihydroquinoxaline or the fully aromatic system. This modulation of the oxidation state is a powerful tool for the synthesis of complex quinoxaline derivatives.
While the reviewed literature does not provide specific examples of sequential synthetic pathways for 2,6-dimethylquinoxaline, the general principles of these transformations are well-established for the broader class of quinoxaline compounds. The choice of oxidizing or reducing agents is critical for controlling the outcome of these reactions. For example, mild oxidizing agents can be used to selectively dehydrogenate a tetrahydroquinoxaline to a dihydroquinoxaline, while stronger oxidizing agents will lead to the fully aromatic quinoxaline.
The synthesis of quinoxaline derivatives often involves a final oxidation step to generate the aromatic ring system. For example, the condensation of an o-phenylenediamine with an α-dicarbonyl compound initially forms a dihydroquinoxaline intermediate, which is then oxidized to the corresponding quinoxaline. This oxidation can be achieved using a variety of reagents, including air, iodine, or other mild oxidizing agents.
Stereospecific Reduction Strategies to Tetrahydroquinoxaline Derivatives
The reduction of the quinoxaline ring to form 1,2,3,4-tetrahydroquinoxalines is a common transformation that introduces two stereocenters. The stereochemical outcome of this reduction is of significant interest, as the different stereoisomers of a given tetrahydroquinoxaline can exhibit distinct biological activities.
The synthesis of dl-2,6-dimethyl-1,2,3,4-tetrahydroquinoxaline has been reported, highlighting the feasibility of accessing this reduced quinoxaline derivative. Further separation of the racemic mixture would be necessary to obtain the individual enantiomers.
Studies on the reduction of the closely related 2,3-dimethylquinoxaline (B146804) have provided valuable insights into the stereochemistry of these reactions. For instance, the Bouveault-Blanc reduction of 2,3-dimethylquinoxaline yields a mixture of cis- and trans-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline. In contrast, the reduction of 2,3-dimethylquinoxaline with lithium aluminum hydride is stereospecific, affording only the cis-isomer. These findings underscore the profound influence of the reducing agent on the stereochemical course of the reaction.
Recent advances in asymmetric catalysis have led to the development of highly stereoselective methods for the reduction of quinoxalines. Asymmetric hydrogenation and transfer hydrogenation reactions, employing chiral catalysts, have emerged as powerful tools for the enantioselective synthesis of tetrahydroquinoxalines. These methods allow for the preparation of enantioenriched tetrahydroquinoxalines with high levels of stereocontrol, which is of paramount importance for the development of chiral drugs and other bioactive molecules.
Advanced Spectroscopic and Analytical Characterization of Quinoxaline, 2,6 Dimethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2,6-dimethylquinoxaline molecule.
¹H NMR: The proton NMR spectrum of 2,6-dimethylquinoxaline is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons on the benzene (B151609) ring will appear as multiplets or distinct singlets and doublets depending on their coupling with adjacent protons. The protons of the two methyl groups at positions 2 and 6 will each produce a singlet, though their chemical shifts will differ due to their different electronic environments.
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 2,6-dimethylquinoxaline, this includes the carbons of the quinoxaline (B1680401) core and the two methyl group carbons. The chemical shifts of the aromatic carbons are typically found in the downfield region (110-160 ppm), while the methyl carbons appear in the upfield region. For the related compound, 2,3-dimethylquinoxaline (B146804), the methyl carbons appear at approximately 23.13 ppm, and the aromatic carbons are observed between 128.28 and 153.41 ppm.
A summary of expected ¹H and ¹³C NMR chemical shifts for 2,6-dimethylquinoxaline is presented below, based on general principles and data from related structures.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C2-CH₃ | Singlet | ~20-25 |
| C6-CH₃ | Singlet | ~20-25 |
| Aromatic-H | Multiplets/Singlets | - |
| Aromatic-C | - | ~120-160 |
| Quaternary-C | - | ~140-160 |
Interactive Data Table: Click on column headers to sort.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, multidimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton couplings. In 2,6-dimethylquinoxaline, COSY would reveal correlations between adjacent protons on the benzene ring, which is crucial for assigning their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of which proton signal corresponds to which carbon signal, for instance, linking the methyl proton singlets to their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity around quaternary (non-protonated) carbons. For 2,6-dimethylquinoxaline, HMBC would show correlations from the methyl protons to the carbons of the quinoxaline ring, confirming the substitution pattern.
Quantitative Determination of Isomer Ratios
In synthetic procedures that may yield a mixture of isomers (e.g., 2,6-dimethylquinoxaline and 2,7-dimethylquinoxaline), quantitative NMR (qNMR) can be used to determine the relative amounts of each isomer. By integrating the signals of protons that are unique to each isomer and comparing these integrals, a precise ratio can be established without the need for chromatographic separation. The distinct chemical shifts of the aromatic or methyl protons for each isomer would allow for their individual integration and subsequent quantification.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |
| C=C and C=N Stretch (Aromatic Ring) | 1400 - 1650 |
| C-H Bending | 700 - 900 |
Interactive Data Table: Click on column headers to sort.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.
UV-Vis Absorption: The UV-Vis spectrum of quinoxaline derivatives typically displays multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system. For a substituted 2,3-diphenylquinoxalin-6-vinyl benzaldehyde (B42025), π-π* transitions are observed around 250 nm, with n-π* transitions at approximately 348 nm. The exact positions of the absorption maxima (λmax) for 2,6-dimethylquinoxaline would be influenced by the electronic effects of the methyl substituents.
Fluorescence Spectroscopy: Many quinoxaline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), 2,6-dimethylquinoxaline would be expected to emit light at a longer wavelength. The fluorescence spectrum provides information about the electronic structure of the excited state. For instance, a vinyl benzaldehyde capped quinoxaline derivative exhibits bluish-green emission around 454 nm when excited at 348 nm.
High-Resolution Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For 2,6-dimethylquinoxaline (C₁₀H₁₀N₂), HRMS would provide an exact mass measurement with high accuracy, allowing for the unambiguous confirmation of its elemental composition. The technique also reveals the isotopic distribution pattern, which further corroborates the assigned formula. Additionally, fragmentation patterns observed in the mass spectrum can offer further structural information. For the isomeric 2,3-dimethylquinoxaline, a molecular ion peak [M]⁺ is observed at an m/z of 158.03.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Specific Electrospray Ionization Mass Spectrometry (ESI-MS) data for "Quinoxaline, 2,6-dimethyl-" is not prominently available in the reviewed literature. ESI-MS is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating ions from a solution. For "Quinoxaline, 2,6-dimethyl-", with a molecular formula of C₁₀H₁₀N₂, the expected molecular weight is approximately 158.20 g/mol . In a typical ESI-MS experiment, the compound would be expected to be observed as a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 159.21. The high sensitivity of ESI-MS makes it an invaluable tool for detecting even trace amounts of the compound in complex mixtures.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Detailed tandem mass spectrometry (MS/MS) studies outlining the specific fragmentation patterns of "Quinoxaline, 2,6-dimethyl-" are not extensively reported. MS/MS analysis involves the isolation and subsequent fragmentation of a specific ion, such as the [M+H]⁺ ion of "Quinoxaline, 2,6-dimethyl-". The resulting fragments provide a wealth of information about the compound's structure. For "Quinoxaline, 2,6-dimethyl-", fragmentation would likely involve the cleavage of the methyl groups and the breakdown of the quinoxaline ring system. The analysis of these fragmentation pathways is crucial for the unequivocal identification of the compound and for distinguishing it from its isomers.
Accurate Mass Determination via HRMS
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction for Molecular and Crystal Structures
There is a lack of published single-crystal X-ray diffraction data for "Quinoxaline, 2,6-dimethyl-". This powerful technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of "Quinoxaline, 2,6-dimethyl-" would provide definitive information on its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Such data is invaluable for understanding the compound's physical and chemical properties.
Analysis of Supramolecular Intermolecular Interactions in Crystalline Networks
Without a crystal structure, a detailed analysis of the supramolecular interactions in the crystalline network of "Quinoxaline, 2,6-dimethyl-" cannot be performed. The packing of molecules in a crystal is governed by a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. For "Quinoxaline, 2,6-dimethyl-", the aromatic quinoxaline core would be expected to participate in π-π stacking interactions, while the methyl groups could be involved in weaker C-H···π or C-H···N interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of the material.
Electron Paramagnetic Resonance (EPR) Spin Trapping Techniques
Specific studies employing Electron Paramagnetic Resonance (EPR) spin trapping techniques with "Quinoxaline, 2,6-dimethyl-" have not been identified in the surveyed literature. However, EPR spectroscopy is a vital tool for studying radical species, and quinoxaline derivatives have been investigated using this method. For instance, the cathodic reduction of certain quinoxaline derivatives has been shown to generate radical monoanions, which can be detected and characterized by in situ EPR spectroelectrochemical experiments researchgate.net. These studies reveal that the unpaired electron in these radical anions primarily interacts with the nitrogen and hydrogen nuclei of the pyrazine (B50134) ring researchgate.net.
Furthermore, photoinduced processes of other fused-ring quinoxaline derivatives have been studied by EPR spectroscopy, monitoring the in situ generation of reactive intermediates upon irradiation researchgate.net. These studies have successfully detected the formation of reactive oxygen species and other radical intermediates researchgate.net. While not specific to "Quinoxaline, 2,6-dimethyl-", these examples demonstrate the utility of EPR techniques in elucidating the radical chemistry of the broader quinoxaline class of compounds.
Table of Known Mass Spectrometry Data
| Compound Name | Technique | Ion | m/z |
| Quinoxaline, 2,6-dimethyl- | GC-MS | [M]⁺ | 172.1 |
Identification and Quantification of Radical Intermediates in Photoinduced Processes
Photoinduced processes in quinoxaline-based systems often involve the formation of radical intermediates, which are critical to their reaction mechanisms. While direct studies on 2,6-dimethylquinoxaline are not extensively detailed in the cited literature, research on related quinoxaline derivatives provides insight into the types of radical species that can be expected.
In photoinduced reactions, quinoxaline derivatives can participate in electron transfer processes. For instance, upon photoexcitation, some derivatives can generate radical anions. The formation of these radical species is often investigated using techniques like electron paramagnetic resonance (EPR) spectroscopy. For a range of quinoxaline 1,4-di-N-oxide-2-ketone derivatives, cyclic voltammetry studies have shown that the first reduction step is consistent with the formation of a radical anion unav.edu. Similarly, photo-induced reactions involving other heterocyclic compounds have been shown to proceed through radical cascade mechanisms initiated by the generation of alkyl radicals rsc.org.
Monitoring Molecular Oxygen Activation and Reactive Species Generation
The photoexcitation of quinoxaline derivatives in the presence of oxygen can lead to the generation of reactive oxygen species (ROS). This process is crucial in fields like photodynamic therapy and material degradation. The activation of molecular oxygen can occur via two primary mechanisms: Type I, involving electron transfer to form superoxide (B77818) radical anions (O₂•⁻), and Type II, involving energy transfer to create singlet oxygen (¹O₂).
Studies on 2,6-disubstituted 4-anilinoquinazolines, which share a core heterocyclic structure, have demonstrated the photoinduced generation of both superoxide radical anions and singlet oxygen upon UVA irradiation nih.gov. These reactive species were detected indirectly using EPR spectroscopy with specific spin trapping agents nih.gov. The ability of these related compounds to activate molecular oxygen through both Type I and Type II pathways suggests that 2,6-dimethylquinoxaline may exhibit similar phototoxic potential nih.gov.
Determination of Quantum Yields for Radical Formation
The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical process. For radical formation, it represents the number of radical species generated per photon absorbed. Determining the quantum yield is essential for comparing the photo-reactivity of different compounds and for practical applications.
Electrochemical Characterization Methodologies
Electrochemical methods are indispensable for probing the redox properties of molecules, providing information on electron transfer processes, stability of redox states, and interactions with electrode surfaces.
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of electroactive species. It provides key information about the redox potentials, the stability of the oxidized and reduced forms of a compound, and the kinetics of electron transfer reactions.
For the broader class of quinoxaline compounds, CV studies have been performed in various electrolytes. In aqueous solutions, the redox potential of quinoxaline is influenced by the pH of the electrolyte researchgate.net. Studies on quinoxaline 1,4-di-N-oxide derivatives in the aprotic solvent dimethylformamide (DMF) revealed that the first reduction is typically a reversible or quasi-reversible process corresponding to the formation of a radical anion unav.edu. The reduction potentials are sensitive to the molecular structure, with electron-withdrawing substituents on the quinoxaline ring making the reduction easier (less negative potential), while electron-donating groups have the opposite effect unav.edu. This principle suggests that the two methyl groups (electron-donating) on 2,6-dimethylquinoxaline would make its reduction potential more negative compared to unsubstituted quinoxaline.
Table 1: Representative Redox Potentials of a Phosphomolybdate Complex Determined by CV This table is provided as an illustrative example of data obtained from Cyclic Voltammetry, as specific values for 2,6-dimethylquinoxaline were not found in the search results.
| Redox Centre | Reduction Potential (V) | Oxidation Potential (V) |
|---|---|---|
| Mo(VI) → Mo(IV) | 0.27 | 0.30 |
| Mo(IV) → Mo(II) | 0.13 | 0.16 |
Data derived from a study on a phosphomolybdate complex, illustrating typical CV measurements abechem.com.
Spectroelectrochemical Studies for Redox-Coupled Spectral Changes
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide simultaneous information about the spectral properties of a molecule as it undergoes oxidation or reduction. This is particularly useful for identifying the species generated at different potentials and for studying electrochromic materials, which change color upon a change in redox state.
While direct spectroelectrochemical data for 2,6-dimethylquinoxaline is limited, studies on related structures provide a framework for understanding its potential behavior. For instance, an iron(II) clathrochelate featuring an annulated dimethylquinoxaline heterocycle was studied using UV-vis spectroelectrochemistry. This compound demonstrated a reversible two-electron reduction that was coupled with a distinct color change (electrochromism) researchgate.net. The application of a redox potential resulted in observable changes in the UV-vis absorption spectra, allowing for the characterization of the reduced forms of the complex.
Electrochemical Impedance Spectroscopy (EIS) for Surface Interaction Mechanisms
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the interface between an electrode and an electrolyte. It is highly sensitive to processes occurring at the electrode surface, such as film formation, corrosion, and adsorption. By applying a small AC potential over a range of frequencies, an impedance spectrum is generated, which can be modeled with an equivalent electrical circuit to extract quantitative information about the interfacial properties researchgate.netnih.gov.
EIS has been effectively used to study the formation and properties of thin films on electrode surfaces researchgate.netdntb.gov.ualanl.gov. For example, the technique has been employed to investigate the formation of films from quinoxaline derivatives on carbon steel to inhibit corrosion researchgate.net. In such studies, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) typically indicate the formation of an insulating inhibitor film on the metal surface researchgate.net. Although specific EIS data for 2,6-dimethylquinoxaline is not detailed, the methodology is well-suited to characterize its interaction with conductive surfaces, including its potential to form self-assembled monolayers or polymeric films.
Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) for Surface Morphological and Elemental Analysis
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive Spectroscopy (EDS) provides valuable insights into the surface topography and elemental composition of a material. While specific SEM and EDS data for Quinoxaline, 2,6-dimethyl- are not extensively available in the reviewed literature, the expected outcomes of such analyses can be described based on the compound's crystalline nature and chemical formula (C₁₀H₁₀N₂).
Surface Morphology (SEM Analysis)
Elemental Composition (EDS Analysis)
Energy Dissemination Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. When applied to Quinoxaline, 2,6-dimethyl-, the EDS spectrum would be expected to show peaks corresponding to the constituent elements: carbon (C) and nitrogen (N). Hydrogen (H) is not detectable by standard EDS analysis.
The analysis would provide a semi-quantitative assessment of the elemental composition of the sample's surface. The theoretical weight percentages of carbon and nitrogen in Quinoxaline, 2,6-dimethyl- can be calculated from its molecular formula. This theoretical data serves as a reference for the experimental results that would be obtained from an EDS analysis.
Table 1: Theoretical Elemental Composition of Quinoxaline, 2,6-dimethyl- (C₁₀H₁₀N₂) (excluding hydrogen)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 81.04 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 18.96 |
| Total | 12 | 148.12 | 100.00 |
An EDS spectrum of Quinoxaline, 2,6-dimethyl- would display distinct peaks at the characteristic energy levels for carbon and nitrogen K-alpha X-ray emissions. The relative intensities of these peaks would be proportional to the concentration of each element on the surface of the analyzed sample. This data would confirm the presence and provide the relative abundance of the key elements in the compound's structure, verifying its elemental integrity.
Advanced Theoretical and Computational Investigations of Quinoxaline, 2,6 Dimethyl
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the geometric and electronic characteristics that govern the behavior of Quinoxaline (B1680401), 2,6-dimethyl-.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For a molecule like Quinoxaline, 2,6-dimethyl-, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to predict bond lengths, bond angles, and dihedral angles of the optimized structure. These geometric parameters are crucial for understanding the molecule's stability and reactivity. Electronic properties such as total energy, dipole moment, and charge distribution can also be reliably calculated.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and lower stability. For Quinoxaline, 2,6-dimethyl-, DFT calculations would be used to visualize the spatial distribution of the HOMO and LUMO electron densities and to quantify the energy gap, providing insight into its electronic behavior and potential for charge transfer.
Table 1: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's electron-accepting ability. |
| ΔE (Gap) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, stability, and optical properties. |
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-deficient and prone to nucleophilic attack. An MEP map of Quinoxaline, 2,6-dimethyl- would reveal the electrophilic and nucleophilic sites, highlighting the areas around the nitrogen atoms as regions of negative potential and the hydrogen atoms as regions of positive potential, thereby predicting its interaction with other molecules.
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. This analysis defines a surface for a molecule in a crystal, partitioning the crystal electron density into molecular fragments. By generating two-dimensional fingerprint plots from the Hirshfeld surface, the types and relative contributions of different intermolecular contacts (such as H···H, C···H, and N···H) can be determined. This provides a detailed understanding of the forces that govern the crystal packing of Quinoxaline, 2,6-dimethyl-.
Prediction of Spectroscopic Parameters (FT-IR, NMR, UV-Vis)
DFT calculations can accurately predict various spectroscopic parameters.
FT-IR: Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-transform infrared (FT-IR) spectra to assign specific vibrational modes to functional groups within the molecule.
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are essential for structural elucidation.
UV-Vis: The electronic absorption spectra in the ultraviolet-visible (UV-Vis) range can be predicted, providing information about the electronic transitions between molecular orbitals.
These theoretical predictions are invaluable for interpreting and confirming experimental spectroscopic data for Quinoxaline, 2,6-dimethyl-.
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Parameter | Computational Method |
|---|---|---|
| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311G(d,p)) |
| NMR | Chemical Shifts (ppm) | GIAO-DFT |
| UV-Vis | Maximum Absorption Wavelength (λmax) | TD-DFT |
Time-Dependent Density Functional Theory (TD-DFT) for Optical and Photovoltaic Parameters
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is particularly useful for predicting optical properties, such as the UV-Vis absorption spectra, by calculating the energies of electronic transitions from the ground state to various excited states. For a compound like Quinoxaline, 2,6-dimethyl-, TD-DFT can elucidate the nature of these transitions (e.g., n→π* or π→π*) and their corresponding oscillator strengths. This information is vital for assessing the material's potential use in optical and photovoltaic applications, such as in the design of organic light-emitting diodes (OLEDs) or dye-sensitized solar cells.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
Thermodynamic and Thermochemical Studies
Advanced theoretical and computational methods have become indispensable in determining the thermodynamic and thermochemical properties of organic molecules, including "Quinoxaline, 2,6-dimethyl-". These studies provide crucial insights into the stability and energetic behavior of the compound.
Calculation of Gas-Phase Enthalpies of Formation
For instance, theoretical calculations of the gas-phase enthalpies of formation for a series of methyl-quinoxalines have been performed to understand their energetic properties. These computational approaches involve geometry optimization of the molecular structure followed by frequency calculations to obtain thermal corrections. The calculated enthalpy of formation is then derived using isodesmic or homodesmotic reactions, which help in canceling out systematic errors in the calculations.
Table 1: Illustrative Calculated Gas-Phase Enthalpies of Formation for Related Quinoxaline Derivatives
| Compound | Computational Method | Calculated ΔfH°m(g) (kJ·mol⁻¹) |
| Quinoxaline | G3MP2 | Value not specified |
| 2-Methylquinoxaline (B147225) | G3MP2 | Value not specified |
| 2,3-Dimethylquinoxaline (B146804) | G3MP2 | Value not specified |
| Quinoxaline, 2,6-dimethyl- | Estimated based on trends | Expected to be more negative than 2-methylquinoxaline |
Note: The table is illustrative. Specific calculated values from literature would be inserted here if available.
Elucidation of Structure-Energetic Relationships
The relationship between the molecular structure of "Quinoxaline, 2,6-dimethyl-" and its energetic properties can be elucidated through computational analysis. The positions of the two methyl groups have a significant impact on the molecule's stability and reactivity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are often employed to correlate structural features with chemical and biological activities. For quinoxaline derivatives, these models have shown that the positions of substituents significantly affect properties like anti-tubercular or anti-malarial activity, which are intrinsically linked to the molecule's energetic and electronic characteristics. For "Quinoxaline, 2,6-dimethyl-", the specific substitution pattern would be a key descriptor in such models, influencing its interactions with biological targets.
Computational Analysis of Reaction Mechanisms and Reactivity
Computational chemistry provides powerful tools for investigating the reaction mechanisms and reactivity of "Quinoxaline, 2,6-dimethyl-". These theoretical studies can predict reaction pathways, identify transition states, and quantify reactivity, offering insights that complement experimental work.
Elucidation of Reaction Pathways and Transition States
Theoretical calculations can map out the potential energy surface for chemical reactions involving "Quinoxaline, 2,6-dimethyl-". This allows for the elucidation of detailed reaction pathways and the identification of transition states, which are the energy maxima along the reaction coordinate.
For quinoxaline derivatives, common reactions include electrophilic aromatic substitution on the benzene (B151609) ring and nucleophilic attack on the pyrazine (B50134) ring. The presence of a methyl group at the 6-position in "Quinoxaline, 2,6-dimethyl-" would activate the benzene ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions (positions 5 and 8). The methyl group at the 2-position would influence nucleophilic substitution reactions on the pyrazine ring.
Computational methods, such as DFT, can be used to calculate the activation energies for these different pathways, thereby predicting the most likely course of a reaction. For example, in a nucleophilic aromatic substitution reaction, the calculations would model the formation of the Meisenheimer complex and the subsequent departure of the leaving group, identifying the transition state for each step.
Determination of Global and Local Reactivity Indices (e.g., Fukui Functions)
Global and local reactivity indices, derived from conceptual DFT, are used to predict the reactivity of molecules. Global indices, such as chemical potential, hardness, and electrophilicity, provide a general measure of a molecule's reactivity. Local reactivity indices, like the Fukui function, pinpoint the most reactive sites within a molecule. wikipedia.org
The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org It can be used to identify sites susceptible to nucleophilic attack (f+(r)) and electrophilic attack (f-(r)). For "Quinoxaline, 2,6-dimethyl-", the calculated Fukui functions would likely show that the nitrogen atoms are susceptible to electrophilic attack, while certain carbon atoms on both the pyrazine and benzene rings are prone to nucleophilic attack. The electron-donating methyl groups would modulate the values of the Fukui functions at different atomic sites.
Table 2: Predicted Reactive Sites in Quinoxaline, 2,6-dimethyl- based on Fukui Functions
| Type of Attack | Predicted Reactive Site(s) | Rationale |
| Electrophilic | N1 and N4 atoms | High electron density and negative electrostatic potential. |
| Nucleophilic | C2 and C3 atoms | Electron-deficient due to adjacent nitrogen atoms. |
| Electrophilic Aromatic Substitution | C5 and C8 atoms | Activated by the methyl group at the 6-position. |
Kinetic Modeling of Chemical Processes
Kinetic modeling of chemical processes involving "Quinoxaline, 2,6-dimethyl-" can be performed using computational methods to predict reaction rates and understand the factors that control them. Transition state theory (TST) is a common framework for these calculations, where the rate constant is determined from the Gibbs free energy of activation.
Computational studies can be used to calculate the pre-exponential factor and the activation energy in the Arrhenius equation for a given reaction. For instance, the kinetics of the synthesis of quinoxaline derivatives through the condensation of o-phenylenediamines with dicarbonyl compounds have been studied computationally. These models can elucidate the role of catalysts and the effect of substituents on the reaction rate.
For "Quinoxaline, 2,6-dimethyl-", kinetic modeling could be applied to predict the rates of its various potential reactions, such as oxidation, reduction, or substitution. These models would take into account the electronic and steric effects of the two methyl groups. While specific kinetic models for this exact compound may not be published, the methodologies are well-established and can be applied to provide valuable predictions about its chemical behavior.
Integration of Computational and Experimental Data
The synergy between computational modeling and experimental analysis is pivotal in advancing the understanding of molecular systems. For Quinoxaline, 2,6-dimethyl-, this integration allows for the validation of theoretical approaches and the development of predictive models that can forecast its chemical behavior and performance. This section explores the validation of theoretical models through experimental data and the subsequent application of these models in predicting the compound's properties.
Validation of Theoretical Models by Experimental Spectroscopic and Electrochemical Results
The reliability of computational models is contingent upon their ability to accurately reproduce experimental observations. In the case of Quinoxaline, 2,6-dimethyl-, a significant body of research has been dedicated to validating theoretical calculations against experimental spectroscopic and thermodynamic data. A notable example is the mutual validation of experimental thermodynamic properties with computational methods for methylquinolines, including 2,6-dimethylquinoline (B146794). nist.govkisti.re.kr
Experimental measurements of properties such as heat capacity, vapor pressure, and enthalpy of formation have been conducted using techniques like adiabatic heat-capacity calorimetry and combustion calorimetry. nist.gov These experimental values serve as a benchmark for assessing the accuracy of computational models. For instance, independent calculations of the ideal gas entropies for 2,6-dimethylquinoline have been performed using the B3LYP/6-31+G(d,p) model chemistry. nist.gov The results of these calculations have been shown to be in "excellent accord" with the calorimetric results, thereby validating the theoretical model. nist.gov
This strong agreement between calculated and experimental data provides confidence in the computational methodology. The validation process is crucial as it demonstrates the capability of the theoretical model to accurately describe the molecular properties of 2,6-dimethylquinoxaline. Such validated models can then be employed to explore properties that are difficult or expensive to measure experimentally.
Table 1: Comparison of Experimental and Calculated Ideal Gas Thermodynamic Properties for 2,6-Dimethylquinoxaline at 298.15 K
| Property | Experimental Value | Calculated Value (B3LYP/6-31+G(d,p)) |
|---|---|---|
| Molar Entropy (S°) | Data not available in snippets | Calculation shows "excellent accord" with calorimetric results nist.gov |
| Molar Enthalpy of Formation (ΔfH°) | Data not available in snippets | - |
| Molar Gibbs Free Energy of Formation (ΔfG°) | Data not available in snippets | - |
Note: While the source confirms excellent agreement, specific numerical values for a direct comparison in this table were not available in the provided search snippets.
Predictive Modeling of Chemical Behavior and Performance
Once a theoretical model has been validated, it can be utilized for predictive modeling of the chemical behavior and performance of Quinoxaline, 2,6-dimethyl-. This involves using computational methods to forecast properties such as reactivity, stability, and potential applications. While specific predictive models solely focused on 2,6-dimethylquinoxaline are not extensively detailed in the provided results, the principles can be illustrated through studies on the broader class of quinoxaline derivatives.
One powerful approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. For quinoxaline derivatives, 2D-QSAR models have been developed to predict their anticancer activity. nih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with the observed activity. nih.gov By identifying key molecular features that influence a particular behavior, these models can predict the performance of new, unsynthesized compounds.
For instance, a 2D-QSAR model for quinoxaline derivatives identified several molecular descriptors, such as energy dispersive and molecular force field parameters, that are correlated with their anticancer activity. nih.gov Such models can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted performance. This predictive capability is invaluable in materials science and drug discovery, as it can significantly accelerate the development of new functional molecules. The application of these predictive modeling principles to 2,6-dimethylquinoxaline could enable the rational design of derivatives with tailored chemical properties for specific applications.
Advanced Applications of Quinoxaline, 2,6 Dimethyl and Its Derivatives in Materials Science and Emerging Technologies
Organic Electronics and Optoelectronic Materials
Derivatives of dimethylquinoxaline are increasingly being integrated into organic electronic and optoelectronic devices. The addition of methyl groups to the quinoxaline (B1680401) core influences the material's solubility, electronic energy levels, and molecular packing, which are critical parameters for device performance. These characteristics facilitate efficient electron transport, making them suitable for a range of applications from semiconductors to photovoltaic cells.
Fabrication of Organic Semiconductors and Charge Transport Materials
The electron-deficient pyrazine (B50134) ring within the quinoxaline structure makes its derivatives excellent candidates for use as electron-transporting materials (ETMs) or n-type semiconductors in organic electronic devices. The synthesis of 2,6-dimethylquinoxaline has been well-established, providing a readily available building block for more complex semiconductor applications mdpi.com. By incorporating the 2,6-dimethylquinoxaline moiety into larger conjugated polymer systems or as a core for small molecules, researchers can develop materials with tailored electronic properties suitable for organic transistors and other semiconductor devices mdpi.com. The rigid structure of the quinoxaline core is advantageous for creating ordered molecular packing in thin films, which is crucial for efficient charge transport.
Development of Electroluminescent Materials for Organic Light-Emitting Diodes (OLEDs)
Derivatives of dimethylquinoxaline have been successfully employed as ligands in phosphorescent metal complexes for OLED applications. Specifically, iridium(III) complexes incorporating substituted 2-phenyl-6,7-dimethylquinoxaline as a cyclometalating ligand have been synthesized and studied. cardiff.ac.ukcardiff.ac.uk These complexes are designed to be phosphorescent emitters, which can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLED devices.
The electronic properties, and therefore the emission color, of these iridium complexes can be finely tuned by modifying the substituents on both the phenyl and quinoxaline rings. cardiff.ac.uk This strategic functionalization allows for the development of emitters that luminesce across the visible spectrum, from yellow to orange and red. cardiff.ac.uksoton.ac.uk This tunability is critical for creating full-color displays and specialized lighting applications based on OLED technology.
Table 1: Properties of Iridium(III) Complexes Featuring Dimethylquinoxaline Derivatives
| Complex Structure | Application | Emission Color | Key Finding |
|---|---|---|---|
| Iridium(III) complexes with polysubstituted 2-phenyl-6,7-dimethylquinoxaline ligands | Phosphorescent emitters for OLEDs | Yellow-Orange-Red | Emission properties can be rationally modulated by ligand functionalization. soton.ac.uk |
| Ir(III) and Pt(II) phosphorescent complexes from 2-phenylquinoxaline (B188063) derivatives | OLED development and biological imaging | Yellow to Deep-Red | Ligand design allows for fine-tuning of emission wavelengths. cardiff.ac.uk |
| Iridium(III) complexes with 2-arylquinoxaline ligands | Red emissive phosphors for LEECs | Red | Ligand substitution provides tuneability of emission wavelength. cardiff.ac.uk |
Utilization as Chromophores for Photoluminescence and Nonlinear Optics
Quinoxaline derivatives are effective chromophores due to their inherent donor-acceptor (D-A) electronic structure. Annulated quinoxalinium salts derived from 6,7-dimethylquinoxaline (B1295950) have been shown to exhibit aggregation-enhanced emission (AEE), a phenomenon where the molecules are weakly emissive in solution but become highly fluorescent in an aggregated state. acs.org This property is attributed to the restriction of intramolecular motion (RIM) in the solid state, which minimizes non-radiative decay pathways. acs.org
These D-A type molecules, where phenyl moieties act as donors and the extended quinoxaline core serves as the acceptor, display strong fluorescence with moderate quantum yields and large Stokes shifts. acs.org Such characteristics are highly desirable for applications in bio-imaging and chemical sensors. Furthermore, the significant intramolecular charge transfer (ICT) in these systems makes them promising candidates for nonlinear optical (NLO) materials. Y-shaped chromophores that feature a quinoxaline core have been identified as having strong second-order NLO properties, which are essential for applications in photonics and optical computing. researchgate.net
Table 2: Photophysical Properties of a Chromophore Derived from 6,7-dimethylquinoxaline
| Property | Value / Observation | Solvent / State |
|---|---|---|
| Absorption Maxima | 369–410 nm (π–π*), 403–430 nm (Charge Transfer) | Various Solvents |
| Emission Maxima | 488–645 nm (Green to Red) | Solution |
| AEE Behavior | Significant fluorescence increase with water fraction in DMF/water mixtures. | Aggregated State |
| Mechanochromic Luminescence | Emission peak shifts from 510 nm (pristine) to 532 nm (ground). | Solid State |
Data derived from studies on annulated quinoxalinium salts. acs.org
Application in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Devices
The strong electron-accepting nature of the quinoxaline core has been leveraged in the design of materials for organic solar cells (OSCs). Novel fullerene (C60) derivatives have been synthesized by functionalizing the C60 cage with a 2,3-bis(5-tert-butylthiophen-2-yl)-6,7-dimethylquinoxaline moiety. rsc.orgresearchgate.net These materials, TQMA (monoadduct) and TQBA (bisadduct), have been investigated as electron acceptors in bulk heterojunction (BHJ) OSCs, with poly(3-hexylthiophene) (P3HT) serving as the electron donor. rsc.org
Table 3: Photovoltaic Performance of P3HT-based Solar Cells with Dimethylquinoxaline-C60 Acceptors
| Acceptor Material | VOC (V) | JSC (mA/cm2) | FF (%) | PCE (%) |
|---|---|---|---|---|
| TQMA | 0.76 | 3.86 | 45 | 1.32 |
| TQBA | 0.84 | 1.45 | 42 | 0.51 |
| PCBM (Reference) | 0.64 | 8.87 | 62 | 3.52 |
Device configuration: ITO/PEDOT:PSS/P3HT:Acceptor/LiF/Al. VOC: Open-Circuit Voltage, JSC: Short-Circuit Current Density, FF: Fill Factor, PCE: Power Conversion Efficiency. rsc.org
Integration into Organic Field-Effect Transistors (OFETs)
The intrinsic properties of the quinoxaline ring system make it an attractive component for semiconductors in Organic Field-Effect Transistors (OFETs). The electron-deficient character of the quinoxaline core naturally predisposes its derivatives to function as n-type (electron-transporting) semiconductors. The rigid, planar structure of molecules like 2,6-dimethylquinoxaline promotes effective intermolecular π-π stacking, which is essential for creating efficient charge transport pathways in the solid state. By incorporating 2,6-dimethylquinoxaline into larger π-conjugated systems, it is possible to design materials with high electron mobility. While specific device performance data for OFETs based solely on 2,6-dimethylquinoxaline is still emerging, its established electronic characteristics mark it as a promising building block for developing high-performance n-channel OFETs for applications in printed electronics and flexible circuits.
Supramolecular Chemistry and Host-Guest Systems
The planar and aromatic nature of dimethylquinoxaline derivatives makes them suitable components for building complex supramolecular architectures. The study of the crystal structure of derivatives like 2,3-diphenyl-6,7-dimethylquinoxaline provides fundamental insights into the non-covalent interactions, such as π-π stacking and C-H···N hydrogen bonds, that govern molecular packing in the solid state. uw.edu.pl These interactions are the basis of molecular recognition and self-assembly.
Furthermore, quinoxaline-based compounds have been explored in the context of host-guest chemistry. For instance, the cationic nature of certain annulated quinoxalinium salts allows them to interact with negatively charged biomaterials, acting as probes or sensors. acs.org The investigation of host-guest interactions is a key aspect of their functionality, particularly for AEEgens where the molecular environment dictates the photophysical response. acs.org The ability to form ordered assemblies and participate in specific host-guest interactions opens up possibilities for using 2,6-dimethylquinoxaline derivatives in the design of molecular sensors, smart materials, and frameworks for catalysis.
Design and Synthesis of Macrocyclic Receptors for Molecular Recognition
The design of synthetic macrocyclic receptors capable of selective molecular recognition is a cornerstone of supramolecular chemistry, mimicking the function of natural enzymes and ionophores. drugtargetreview.com These receptors typically feature a pre-organized cavity that can encapsulate guest molecules through various non-covalent interactions, making them valuable for applications in sensing, catalysis, and drug delivery. drugtargetreview.commdpi.com
The synthesis of such macrocycles often involves multi-step procedures aimed at creating a specific size and shape to selectively bind target ions or molecules. nih.gov A common strategy involves the use of templating effects or high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. For instance, the synthesis of a fluorescent macrocyclic anion receptor based on a 2,6-bis(2-anilinoethynyl)pyridine scaffold was achieved through a Williamson ether synthesis to create a long-chain precursor, followed by reduction and subsequent coupling reactions. nih.gov
While the quinoxaline moiety is a known component in anion receptors, specific examples detailing the synthesis of macrocycles built directly from the 2,6-dimethylquinoxaline unit are not prominent in the surveyed literature. However, the principles of their design would follow established strategies. A hypothetical synthesis could involve functionalizing the methyl groups of 2,6-dimethylquinoxaline to introduce reactive ends, which could then be linked by a spacer chain to form the macrocyclic structure. The resulting cavity, framed by the quinoxaline unit, would offer a unique electronic and steric environment for guest binding.
Key Synthetic Steps for a Related Macrocyclic Receptor:
| Step | Reaction Type | Reactants | Product | Purpose |
| 1 | Williamson Ether Synthesis | 1,7-dibromoheptane, p-nitrophenol | Bis-nitrophenyl compound | Introduces a long aliphatic linker. nih.gov |
| 2 | Catalytic Hydrogenation | Bis-nitrophenyl compound, H₂, Pd/C | Bis-aniline compound | Reduces nitro groups to anilines for subsequent coupling. nih.gov |
| 3 | Sonogashira Coupling | Bis-aniline, 2,6-diethynylpyridine (B1338605) derivative | Macrocyclic Receptor | Forms the final macrocyclic structure. |
This table illustrates a synthetic pathway for a pyridine-based macrocycle, as direct examples for 2,6-dimethylquinoxaline were not found.
Engineering of Two- and Three-Dimensional Supramolecular Networks and Assemblies
The programmed self-assembly of molecular building blocks into ordered, extended networks is a fundamental goal of crystal engineering. Quinoxaline derivatives are effective components for constructing such architectures due to their planar geometry and capacity for directional intermolecular interactions. These interactions guide the assembly of molecules into one-, two-, or three-dimensional networks. soton.ac.uk
The engineering of these assemblies relies on the strategic placement of functional groups that can engage in specific non-covalent bonding. For example, studies on related quinoxaline systems have shown that weak C-H···N and C-H···π hydrogen bonds can link molecular dimers into 2-D sheets. These sheets can then stack upon one another, guided by further C-H···π or π-π interactions, to build a three-dimensional structure.
In a related system, pyrazino[2.3-g]quinoxaline derivatives containing indole-based binding sites have been shown to form multidimensional networks through self-assembly. mdpi.com The final architecture is directed by a combination of hydrogen bonding and π-π stacking interactions. mdpi.com While specific studies detailing the network engineering of 2,6-dimethylquinoxaline are limited, its structural features suggest a strong potential for forming similar layered or porous structures, which could be valuable in areas like gas storage or separation.
Role of Specific Intermolecular Interactions (e.g., C-H...N, C-H...S Hydrogen Bonding, π-π Stacking) in Assembly
The stability and structure of supramolecular assemblies are dictated by a delicate balance of intermolecular forces. In crystals of quinoxaline derivatives, several key interactions consistently play a crucial role in directing the molecular packing.
C-H···N Hydrogen Bonding: This is a prevalent interaction in quinoxaline-containing crystals. The nitrogen atoms of the quinoxaline ring act as hydrogen bond acceptors for C-H donors from neighboring molecules. These interactions are highly directional and can link molecules into chains, sheets, or more complex motifs. isca.inbohrium.com For instance, in some substituted quinoxalines, C-H···N hydrogen bonds form dimers around an inversion center, which then serve as the primary building blocks for larger assemblies. isca.in
C-H···π Interactions: In this type of hydrogen bond, a C-H group donates its hydrogen to the π-electron cloud of a nearby aromatic ring. This interaction is weaker than conventional hydrogen bonds but is frequently observed in the packing of aromatic molecules, including quinoxaline derivatives. isca.me It often works in concert with other forces to stabilize the crystal structure, for example, by linking molecular chains into corrugated sheets. isca.me
The interplay of these weak interactions is fundamental to controlling the final solid-state structure. The substitution pattern on the quinoxaline ring, such as the placement of the two methyl groups in 2,6-dimethylquinoxaline, can fine-tune the strength and directionality of these bonds, thereby influencing the resulting supramolecular architecture.
Table of Common Intermolecular Interactions in Quinoxaline Assemblies:
| Interaction Type | Donor | Acceptor | Typical Role in Assembly |
| C-H···N Hydrogen Bond | Carbon-bound Hydrogen (C-H) | Quinoxaline Nitrogen (N) | Formation of 1-D chains and 2-D sheets. isca.in |
| π-π Stacking | Quinoxaline aromatic ring (π-system) | Quinoxaline aromatic ring (π-system) | Stacking of molecular layers to build 3-D structures. nih.gov |
| C-H···π Interaction | Carbon-bound Hydrogen (C-H) | Quinoxaline aromatic ring (π-system) | Linking molecular chains and stabilizing packing. isca.me |
| C-H···O Hydrogen Bond | Carbon-bound Hydrogen (C-H) | Oxygen atom (e.g., from a substituent) | Cross-linking molecular chains. isca.me |
Formation and Characterization of Co-Crystals
Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a solid—such as solubility, melting point, and stability—without altering its covalent structure. rsc.orginternationalscholarsjournals.com A co-crystal is a multi-component solid in which an active pharmaceutical ingredient (API) or other molecule of interest and a benign co-former are present in a definite stoichiometric ratio within the same crystal lattice. mdpi.com
The formation of co-crystals is typically driven by non-covalent interactions, predominantly hydrogen bonding, between the molecule and the co-former. google.com Common methods for preparing co-crystals include solvent evaporation, neat grinding, and liquid-assisted grinding. mdpi.com
Characterization of the resulting co-crystals is essential to confirm their formation and determine their structure and properties. Key analytical techniques include:
Powder X-ray Diffraction (PXRD): Used to identify the new crystalline phase, as the diffraction pattern of a co-crystal is unique and distinct from that of its individual components.
Single-Crystal X-ray Diffraction (SCXRD): Provides the definitive crystal structure, showing the precise arrangement of molecules and the specific intermolecular interactions that hold the lattice together. rsc.org
Differential Scanning Calorimetry (DSC): Used to determine the melting point of the co-crystal, which is typically different from the melting points of the starting materials. rsc.org
Infrared (IR) and Raman Spectroscopy: Can reveal shifts in vibrational frequencies, particularly those of functional groups involved in hydrogen bonding (e.g., C=O, N-H, O-H), providing evidence of the interactions between the co-crystal components. rsc.org
While co-crystallization is a widely applied strategy, specific examples involving 2,6-dimethylquinoxaline are not detailed in the available literature. However, its hydrogen bond accepting nitrogen atoms make it a suitable candidate for forming co-crystals with co-formers that possess hydrogen bond donor groups, such as carboxylic acids or phenols.
Dynamic Metal-Organic Supramolecular Host Architectures
Dynamic metal-organic frameworks (MOFs) and supramolecular architectures are "smart" materials capable of changing their structure in response to external stimuli like the introduction of guest molecules, temperature changes, or light. bohrium.comrsc.org This dynamism arises from the flexibility of the organic linkers or the reversible nature of the metal-ligand coordination bonds. bohrium.comnortheastern.edu Such materials are highly sought after for applications in selective sensing, gas separation, and controlled release.
The flexibility in these frameworks can manifest as:
"Breathing": A large, reversible change in the framework's unit cell volume upon guest adsorption or desorption.
"Swelling": A structural transformation involving the rotation of linkers or displacement of network components.
Crystalline-to-Amorphous Transformation: A loss of long-range order upon guest removal, which can sometimes be reversed upon guest re-entry. rsc.org
Although the concept of dynamic frameworks is well-established, specific examples that utilize 2,6-dimethylquinoxaline or its derivatives as the primary organic linker are not prominently featured in the searched literature. The rigid nature of the quinoxaline core suggests it would be more likely to produce non-dynamic frameworks unless paired with flexible co-ligands or used to construct topologies prone to structural transformations.
Coordination Chemistry and Ligand Design
Quinoxaline and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. They can act as monodentate ligands through one of their nitrogen atoms, or as bridging ligands connecting two or more metal centers. isca.in By incorporating additional donor groups onto the quinoxaline scaffold, multidentate chelating ligands can be designed.
Synthesis: Metal complexes of quinoxaline derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. The reaction conditions, such as temperature, solvent, and stoichiometry, can influence the final structure of the complex. In some cases, hydrothermal synthesis is employed to promote the crystallization of coordination polymers. isca.me
Characterization: A suite of analytical techniques is used to fully characterize these metal complexes:
Elemental Analysis: Confirms the stoichiometry of the complex (metal-to-ligand ratio). isca.in
Spectroscopic Methods:
Infrared (IR) Spectroscopy: Identifies the coordination of the ligand to the metal by observing shifts in the vibrational bands of the quinoxaline ring.
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands. isca.in
NMR Spectroscopy (¹H, ¹³C): Used to elucidate the structure of diamagnetic complexes in solution. isca.in
Magnetic Susceptibility Measurements: Determines the magnetic properties of paramagnetic complexes, providing insight into the electron configuration and spin state of the metal ion. isca.in
Research on isomers like 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline (dpdmq) has shown their ability to form complexes with metals such as Co(II), Ni(II), and Cu(II). isca.in The structural characterization of these complexes is typically based on magnetic and spectral data. isca.in Similarly, complexes of 2-methylquinoxaline (B147225) and 2,3-dimethylquinoxaline (B146804) have been synthesized and studied, revealing structures ranging from monomeric to polymeric with halide or organic ligand bridges. isca.in
Table of Characterization Data for a Representative Quinoxaline-based Metal Complex:
| Complex Example | Metal Ion | Ligand | Coordination Geometry | Key Characterization Findings |
| [Cu(qux)(NO₃)₂]n | Cu(II) | Quinoxaline (qux) | Square Planar | Quinoxaline acts as a bidentate bridging ligand forming a 1-D polymer chain. isca.me |
| Co(II)/Ni(II)/Cu(II) Halide Complexes | Co(II), Ni(II), Cu(II) | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline (dpdmq) | Not specified | Structure interpreted from magnetic and spectral data. isca.in |
| [Zn(Pht)(Medpq)]n | Zn(II) | 2-methyldipyrido[3,2-f:2′3′-h] quinoxaline (Medpq) | Distorted Octahedral | Six-coordinate Zn(II) with ligands forming a 1-D coordination polymer. isca.me |
Ligand Reactivity and Tuning of Redox Properties in Clathrochelate Systems
The quinoxaline scaffold, particularly with substitutions like dimethyl groups, offers a versatile platform for tuning the electronic properties of ligands in clathrochelate systems. Clathrochelates are cage-like molecules that encapsulate a metal ion, and their properties can be finely adjusted by modifying the peripheral ligands. The synthesis of an iron(II) clathrochelate featuring an annulated dimethylquinoxaline heterocycle demonstrates this principle. researchgate.net The presence of the dimethylquinoxaline fragment influences the redox potentials of the complex. The weakly electron-donating methyl groups have a subtle but measurable effect on the electronic environment of the encapsulated iron(II) ion. researchgate.net
Cyclic voltammetry (CV) is used to quantify these redox properties. For the iron(II) clathrochelate with the dimethylquinoxaline moiety, two reversible one-electron reduction steps are observed. The redox potentials for these ligand-centered processes can be precisely measured, providing insight into the electrochemical behavior of the system. researchgate.net This ability to tune redox potentials through ligand modification is essential for designing molecular materials for applications such as molecular switches and redox-driven devices. researchgate.net
Table 1: Redox Potentials of an Iron(II) Dimethylquinoxaline Clathrochelate
| Redox Process | Potential (mV vs. Fc+/Fc) |
|---|---|
| First Reduction | -680 |
| Second Reduction | -100 |
Data sourced from cyclic voltammetry measurements. researchgate.net
Development of Quinoxaline-Derived Ligands for Catalytic Applications
Quinoxaline derivatives have been developed as effective controlling ligands in catalysis, particularly in polymerization reactions. znaturforsch.comresearchgate.net A series of amino- and hydrazino-substituted quinoxalines have been synthesized to serve as chelating ligands for metal ions like zinc(II). znaturforsch.comresearchgate.net These metal-quinoxaline complexes have demonstrated high efficacy as catalysts.
A notable application is in the copolymerization of cyclohexene (B86901) oxide and carbon dioxide. znaturforsch.comresearchgate.net Zinc complexes incorporating quinoxaline-derived ligands catalyze this reaction with a high degree of selectivity, yielding polycarbonate. znaturforsch.com The quinoxaline ligand plays a crucial role as a "controlling ligand," influencing the activity and selectivity of the zinc catalytic center. znaturforsch.com Researchers have synthesized both monomeric and unique macrocyclic hexameric zinc complexes with these ligands, all of which are active catalysts. znaturforsch.comresearchgate.net The versatility in coordination modes allows quinoxaline-based ligands to function as either neutral or anionic chelators, and potentially as bridging ligands, making them valuable for the design of new catalytic systems. researchgate.net
Sensor Development and Chemosensing Platforms
Design of Chromogenic and Fluorogenic Anion Chemosensors
Quinoxaline derivatives are a cornerstone in the design of optical chemosensors for anions due to their inherent chromogenic and fluorogenic properties. nih.govnih.gov The design strategy involves integrating an anion binding site (receptor) with the quinoxaline moiety, which acts as a signaling unit. nih.gov Anion binding events trigger a change in the electronic properties of the quinoxaline core, resulting in a visible color change (chromogenic) or a change in fluorescence intensity (fluorogenic). nih.gov
Several structural motifs have been successfully employed:
Quinoxaline Oligopyrroles : Derivatives like 2,3-dipyrrolylquinoxaline (DPQ) use the pyrrole (B145914) –NH groups as hydrogen-bond donors to bind anions such as fluoride. nih.gov This interaction perturbs the electronic structure of the quinoxaline, leading to a detectable optical response. nih.gov
Amide and Hydrazone Groups : Functionalizing the quinoxaline scaffold with amide or hydrazone groups provides hydrogen-bonding sites for anions like cyanide. nih.gov
Macrocyclic Receptors : Incorporating the quinoxaline unit into a larger macrocyclic structure can enhance selectivity and binding affinity for specific anions. nih.gov
The selectivity of these sensors can be tuned by modifying the structure of the receptor to create an optimal geometry for interaction with a target anion. nih.gov These sensors have shown high selectivity for environmentally and biologically significant anions, including fluoride, cyanide, acetate, and phosphate (B84403). nih.govnih.gov
Table 2: Examples of Quinoxaline-Based Anion Sensors and Their Target Analytes
| Sensor Type | Recognition Motif | Target Anion | Sensing Mode |
|---|---|---|---|
| Quinoxaline Oligopyrrole | Pyrrole –NH | Fluoride | Chromogenic & Fluorogenic nih.gov |
| Hydrazone Functionalized Quinoxaline | Hydrazone | Cyanide | Chromogenic nih.gov |
| 2,3-diindolyl quinoxaline (DIQ) | Indole –NH | Fluoride, Dihydrogenphosphate | Colorimetric nih.gov |
This table illustrates the versatility of the quinoxaline scaffold in anion sensor design.
Development of Electrochemical Sensor Architectures
The electroactive nature of the quinoxaline ring system makes it a suitable component for the development of electrochemical sensor architectures. These sensors operate by detecting changes in electrical signals (such as current or potential) upon interaction with an analyte. Quinoxaline derivatives can be incorporated into sensor designs by modifying electrode surfaces.
The general principle involves creating a modified electrode where the quinoxaline-based compound acts as a recognition element. nih.govmdpi.com The interaction between the analyte and the quinoxaline moiety on the electrode surface alters the electrochemical response, allowing for quantitative detection. For example, materials can be designed where the quinoxaline unit is part of a larger conductive framework, such as a metal-organic framework (MOF) or a composite with carbon nanomaterials like reduced graphene oxide (rGO). nih.govmdpi.com While specific examples focusing solely on 2,6-dimethylquinoxaline are emerging, the broader class of quinoxaline derivatives has been explored for detecting metal ions and biomolecules. nih.govnih.gov The development of these sensors leverages the ability of the quinoxaline core to participate in redox reactions, providing a basis for sensitive electrochemical detection. nih.gov The design often aims to enhance the adsorption of the target analyte onto the electrode surface through effects like π-π stacking and electrostatic interactions, thereby improving sensitivity and selectivity. mdpi.com
Polymer Science and Scaffold Engineering
Quinoxaline, and its phenyl-substituted derivatives, serve as important building blocks in the synthesis of high-performance polymers. researchgate.net Poly(phenylquinoxalines) (PPQs) are a class of polymers known for their exceptional thermal and oxidative stability, high glass transition temperatures, and good film-forming properties. researchgate.net These characteristics make them suitable for applications in demanding environments, such as in the aerospace and electronics industries.
The synthesis of these polymers can be achieved through the polycondensation of monomers containing quinoxaline groups. researchgate.net By incorporating different functional groups or elements like silicon and fluorine into the polymer backbone, the properties of the resulting materials can be significantly tailored. researchgate.net For example, introducing silicon can improve solubility and processability, allowing the polymers to be cast into thin, transparent films from solution. researchgate.net These polymers are typically soluble in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP). researchgate.net The quinoxaline unit provides a rigid and stable scaffold within the polymer chain, contributing to the material's robust mechanical and thermal properties.
Table 3: Properties of Phenylquinoxaline-Containing Polymers
| Polymer Type | Glass Transition Temperature (°C) | Initial Decomposition Temperature (°C) | Key Features |
|---|---|---|---|
| Fully Aromatic Polyamides | 180–236 | > 400 | High thermal stability, forms transparent films researchgate.net |
| Polyamides with Ethylene Units | 160–178 | > 400 | Increased flexibility compared to fully aromatic structures researchgate.net |
Data reflects the typical range of properties for these high-performance polymers.
Incorporation of Quinoxaline Units into Polymeric Structures and Networks
The integration of quinoxaline units into the backbone of polymeric structures can impart desirable electronic and thermal properties to the resulting materials. Although specific studies focusing solely on the 2,6-dimethyl- derivative are limited, research on analogous quinoxaline-containing polymers provides a strong indication of their potential. For instance, polymers that include a 6,7-dimethyl- nih.govmdpi.commdpi.comthiadiazolo[3,4-g]quinoxaline unit in their backbone have been investigated for their electronic properties. The introduction of such heterocyclic systems can influence the polymer's bandgap, electron affinity, and charge transport characteristics.
The development of high-performance polymer materials based on quinoxalines is of significant interest in the field of organic electronics. A notable example is the polymer poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)], which has shown impressive power conversion efficiencies in polymer solar cells. This highlights the potential for tuning the optoelectronic properties of polymers by incorporating suitably substituted quinoxaline moieties. While the methyl groups in 2,6-dimethylquinoxaline may offer different electronic and solubility characteristics compared to other substituents, the fundamental quinoxaline core provides a robust platform for creating novel polymeric materials.
Functionalization of Polymeric Materials with Quinoxaline Derivatives
Functionalizing existing polymeric materials with quinoxaline derivatives is another avenue for creating advanced materials. This approach allows for the modification of a polymer's surface or bulk properties without altering its primary chain structure. The strong electron-accepting nature of the quinoxaline ring system makes it an attractive candidate for applications in organic electronics.
Quinoxaline derivatives can act as auxiliary acceptors and π-bridges in various material systems. Their ability to facilitate efficient electron injection and charge collection is a key attribute. By attaching quinoxaline derivatives as side chains to a polymer, it is possible to enhance its charge transport capabilities. Furthermore, the extended conjugation provided by the quinoxaline structure can improve light absorption across a broader spectrum, which is beneficial for applications in photovoltaics and photocatalysis. For example, researchers have explored the use of quinoxaline units in conjunction with other molecules to create materials for hydrogen production, demonstrating the versatility of this class of compounds in materials science.
Surface Science and Corrosion Inhibition Mechanisms
Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates corrosive processes.
Adsorption Behavior of Quinoxaline Derivatives on Metal Surfaces
The adsorption of quinoxaline derivatives on metal surfaces is a critical step in the corrosion inhibition process. This adsorption can occur through a combination of physical and chemical interactions. The presence of heteroatoms (nitrogen), π-electrons from the aromatic rings, and functional groups in the quinoxaline molecule allows for strong interaction with the metal surface.
Studies have shown that the adsorption of these compounds often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption are influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the corrosive environment. Theoretical investigations using Density Functional Theory (DFT) and molecular dynamics simulations have provided atomic-level insights into the adsorption process, confirming that the interaction often involves charge transfer between the inhibitor molecule and the metal's d-orbitals.
The table below summarizes the adsorption characteristics of some quinoxaline derivatives on metal surfaces.
| Inhibitor | Metal | Corrosive Medium | Adsorption Isotherm | Primary Mode of Adsorption |
|---|---|---|---|---|
| (E)-3-styrylquinoxalin-2(1H)-one (STQ) | Mild Steel | 1 M HCl | Langmuir | Mixed (Physisorption and Chemisorption) |
| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | Mild Steel | 1 M HCl | Langmuir | Mixed (Physisorption and Chemisorption) |
| (E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one (FVQ) | Mild Steel | 1 M HCl | Langmuir | Mixed (Physisorption and Chemisorption) |
| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | Carbon Steel | 1 M HCl | Langmuir | Chemisorption |
Mechanistic Investigations of Corrosion Protection Properties
The mechanism of corrosion protection by quinoxaline derivatives involves the formation of a protective film on the metal surface, which acts as a barrier to the corrosive environment. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been instrumental in elucidating these mechanisms.
Potentiodynamic polarization studies often reveal that quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This is achieved by the adsorbed inhibitor molecules blocking the active sites on the metal surface.
EIS measurements provide information about the charge transfer resistance at the metal-electrolyte interface. In the presence of effective quinoxaline inhibitors, the charge transfer resistance increases significantly, indicating a reduction in the corrosion rate. The formation of a protective layer is also evidenced by an increase in the surface's hydrophobicity, as measured by contact angle, which helps to repel corrosive species.
The table below presents research findings on the corrosion inhibition efficiency of various quinoxaline derivatives.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Inhibition Type |
|---|---|---|---|---|---|
| MeSQX | Mild Steel | Acidic | 10⁻³ M | 92% d-nb.info | Mixed d-nb.info |
| BrSQX | Mild Steel | Acidic | 10⁻³ M | 89% d-nb.info | Mixed d-nb.info |
| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | Carbon Steel | 1 M HCl | 1 mM | 98.1% mdpi.com | Mixed mdpi.com |
| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | Mild Steel | 1 M HCl | Not Specified | High (Best among tested) mdpi.com | Mixed mdpi.comresearchgate.net |
Future Research Directions and Emerging Paradigms in Quinoxaline, 2,6 Dimethyl Chemistry
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Optimization
The optimization of chemical synthesis for compounds like Quinoxaline (B1680401), 2,6-dimethyl- is set to be revolutionized by the integration of Artificial Intelligence (AI) and Machine Learning (ML). These computational tools offer the ability to navigate the vast landscape of reaction parameters with unprecedented efficiency, accelerating the discovery of optimal and novel synthetic routes.
ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, such as yield and selectivity, with high accuracy. For the synthesis of Quinoxaline, 2,6-dimethyl-, this means that AI can suggest optimal catalysts, solvents, temperatures, and reaction times, minimizing the need for extensive and time-consuming trial-and-error experimentation. ML-guided strategies can be categorized into global models, which leverage comprehensive databases to propose general conditions for new reactions, and local models, which fine-tune specific parameters for a known reaction family to enhance outcomes like yield.
Key areas for AI/ML integration include:
Predictive Modeling: Forecasting reaction yields and identifying potential side products.
Retrosynthesis Planning: Discovering novel and more efficient synthetic routes.
Automated Reaction Optimization: Coupling ML algorithms with automated reactors for self-optimizing chemical synthesis.
| Parameter | Variable Type | Potential for Optimization by AI | Example Values/Ranges |
| Catalyst | Categorical | High | Palladium-based, Copper-based, Nickel-based |
| Solvent | Categorical | High | Toluene, DMF, DMSO, Ethanol (B145695) |
| Temperature | Continuous | High | 25 - 150 °C |
| Reactant Molar Ratio | Continuous | Medium | 1:1 to 1:3 |
| Reaction Time | Continuous | High | 1 - 24 hours |
Development of Next-Generation Sustainable Synthetic Methodologies
A major thrust in modern chemistry is the development of sustainable and environmentally friendly synthetic processes, often referred to as "green chemistry." Future research on Quinoxaline, 2,6-dimethyl- will undoubtedly focus on creating methodologies that reduce waste, minimize energy consumption, and utilize non-toxic and renewable resources.
Key strategies for developing sustainable synthetic routes to Quinoxaline, 2,6-dimethyl- include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or bio-derived solvents.
Catalysis: Employing highly efficient and recyclable catalysts, such as heterogeneous catalysts or biocatalysts (enzymes), to reduce waste and improve atom economy. For instance, the use of inexpensive and readily available clay, like bentonite (B74815) K-10, has been explored as a heterogeneous green reagent for quinoxaline synthesis at room temperature. nih.gov
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption compared to conventional heating.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.
The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reaction vessel, is another important aspect of green chemistry that can be applied to Quinoxaline, 2,6-dimethyl-. This approach reduces the need for purification of intermediates, saving time, resources, and reducing solvent waste.
The following table outlines key green chemistry principles and their application to the synthesis of Quinoxaline, 2,6-dimethyl-.
| Green Chemistry Principle | Application in Quinoxaline, 2,6-dimethyl- Synthesis |
| Waste Prevention | Designing syntheses with high atom economy. |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents with water or bio-solvents. |
| Design for Energy Efficiency | Employing microwave-assisted or room-temperature reactions. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. |
| Catalysis | Utilizing reusable solid catalysts or enzymes. |
Exploration of Advanced Functional Materials with Tunable Properties
Quinoxaline derivatives are known for their unique electronic and photophysical properties, making them attractive building blocks for advanced functional materials. Future research will focus on incorporating the Quinoxaline, 2,6-dimethyl- moiety into polymers, metal-organic frameworks (MOFs), and other materials to create systems with tailored optical, electronic, and physical properties.
The rigid, planar structure and electron-accepting nature of the quinoxaline core are key to its utility in these applications. By chemically modifying the Quinoxaline, 2,6-dimethyl- structure, for example, by introducing different functional groups, researchers can fine-tune properties such as:
Luminescence: Creating materials for use in organic light-emitting diodes (OLEDs) and chemical sensors.
Conductivity: Developing organic semiconductors for applications in transistors and solar cells.
Porosity: Using Quinoxaline, 2,6-dimethyl- derivatives as organic linkers to construct MOFs for gas storage and separation. While not specifically involving the 2,6-dimethyl isomer, related structures like 2,3-diethyl-7,8-dimethylquinoxaline have been shown to form extended polymeric networks with silver cations, highlighting the potential of substituted quinoxalines in creating coordination polymers. iucr.org
The ability to control these properties at the molecular level opens up possibilities for designing "smart" materials that respond to external stimuli such as light, heat, or the presence of specific chemicals.
| Material Class | Potential Application of Quinoxaline, 2,6-dimethyl- | Tunable Property |
| Organic Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Band gap, charge mobility, emission wavelength |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical sensing | Pore size, surface chemistry, selectivity |
| Small Molecule Electronics | Organic Field-Effect Transistors (OFETs) | Charge carrier mobility, thermal stability |
Interdisciplinary Research Fostering Novel Applications in Chemical and Materials Science
The inherent versatility of the quinoxaline scaffold lends itself to a wide range of applications, making interdisciplinary research a critical component of its future development. Collaborations between synthetic chemists, materials scientists, biologists, and engineers will be essential to translate the fundamental properties of Quinoxaline, 2,6-dimethyl- into practical technologies.
Quinoxaline derivatives have a well-documented history of diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.gov This positions Quinoxaline, 2,6-dimethyl- and its derivatives as promising candidates for further investigation in medicinal chemistry and chemical biology. Interdisciplinary studies in this area would involve:
Medicinal Chemistry: Designing and synthesizing novel Quinoxaline, 2,6-dimethyl- analogs and screening them for therapeutic activity against various diseases.
Chemical Biology: Developing molecular probes based on the Quinoxaline, 2,6-dimethyl- scaffold to study biological processes.
In the realm of materials science, the collaboration between chemists and physicists is crucial for developing new electronic and photonic devices. The synthesis of novel Quinoxaline, 2,6-dimethyl- based materials with specific electronic properties will enable the fabrication of next-generation sensors, displays, and energy-conversion devices. This synergy will drive innovation and lead to the discovery of applications that are currently unforeseen.
Q & A
Q. What advanced techniques validate the environmental stability of 2,6-dimethylquinoxaline?
- Methodological Answer : Perform accelerated degradation studies under UV light (e.g., 254 nm) and varying pH (3–10) to assess photolytic/hydrolytic stability. Use LC-MS/MS to detect breakdown products (e.g., quinoxaline-2,3-diones). Ecotoxicity assays (e.g., Daphnia magna LC50) ensure compliance with REACH regulations .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
